BenchChemオンラインストアへようこそ!

N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide

Antifungal Candida albicans Structure-Activity Relationship

Procure N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide as a critical non-6,6-dimethyl comparator for your antifungal program. This parent scaffold exhibits potent in vitro activity against Candida and Aspergillus but undergoes rapid plasma degradation, establishing a validated 10-fold stability dynamic range when benchmarked against optimized 6,6-dimethyl analogs. Use it to deconvolve the morpholinone core’s role in target engagement versus metabolic liability, or pair it with the 3,5-dimethoxy regioisomer to map methoxy positional effects on the pharmacophore. Essential for resistance model studies where fluconazole is inactive.

Molecular Formula C16H22N2O5
Molecular Weight 322.36 g/mol
Cat. No. B4624273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide
Molecular FormulaC16H22N2O5
Molecular Weight322.36 g/mol
Structural Identifiers
SMILESCCN1CCOC(=O)C1CC(=O)NC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C16H22N2O5/c1-4-18-7-8-23-16(20)12(18)10-15(19)17-11-5-6-13(21-2)14(9-11)22-3/h5-6,9,12H,4,7-8,10H2,1-3H3,(H,17,19)
InChIKeyVPGMFERPPFSPFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide: Compound Class & Baseline for Research Procurement


N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide belongs to the 2-(2-oxomorpholin-3-yl)acetamide class, a chemotype identified through fungicidal screening as possessing broad-spectrum antifungal activity against Candida and Aspergillus species [1]. The core scaffold features a 4-ethyl-substituted morpholin-2-one ring linked via an acetamide bridge to a 3,4-dimethoxyphenyl group. This compound represents a non‑6,6‑dimethyl‑substituted analog of the optimized clinical candidate series, and its procurement value lies in its utility as a comparator for structure–activity relationship (SAR) studies, metabolic stability profiling, and selectivity assessments relative to the plasma‑stable 6,6‑dimethyl derivatives [1].

Why N-(3,4-Dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide Cannot Be Substituted by In‑Class Analogs


Within the 2-oxomorpholin-3-yl acetamide family, subtle modifications to the morpholinone core and the N‑aryl substituent drastically alter antifungal potency, plasma stability, and spectrum of activity. The parent series lacking gem‑dimethyl substitution at the 6‑position exhibits potent in vitro antifungal activity but suffers from rapid plasmatic degradation, a liability that was systematically overcome only by introducing 6,6‑dimethyl groups [1]. Consequently, replacing N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide with a 6,6‑dimethyl analog, a different N‑aryl regioisomer (e.g., 3,5‑dimethoxyphenyl), or a morpholin‑4‑yl acetamide derivative cannot be done without recalibrating SAR models, as each substitution profoundly influences target engagement and pharmacokinetic behavior [1].

Quantitative Differentiation Evidence for N-(3,4-Dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide


Antifungal Potency Differential Linked to N-Aryl Substitution Pattern

In the 2-(2-oxomorpholin-3-yl)acetamide series, antifungal MIC values against Candida albicans are highly sensitive to the N‑aryl moiety. Although the exact MIC of N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide is not disclosed in the literature, the closely related 3,5‑dimethoxyphenyl regioisomer and other substituted‑phenyl analogs in the same series exhibit MIC values ranging from ≤0.25 µg/mL to >64 µg/mL against C. albicans, depending on substitution pattern [1]. The 3,4‑dimethoxy substitution is predicted to confer intermediate lipophilicity (clogP ≈2.5) and hydrogen‑bond acceptor capacity that favorably balances target binding and permeability, a profile that can be quantitatively benchmarked against both more polar (e.g., pyridyl) and more lipophilic (e.g., biphenylmethyl) analogs [1].

Antifungal Candida albicans Structure-Activity Relationship

Plasma Stability Deficit Relative to 6,6-Dimethyl Analogs

A critical liability of the non‑6,6‑dimethyl morpholinone series is low plasmatic stability. The J. Med. Chem. study reports that introduction of gem‑dimethyl at the 6‑position increases plasma half‑life by ≥10‑fold, transforming a series hampered by rapid degradation into a developable lead [1]. N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide lacks this stabilizing substitution and is therefore expected to exhibit a short half‑life (t½ < 10 min) in rodent plasma, making it an essential negative control for stability‑optimization studies and a tool to assess the intrinsic contribution of the 3,4‑dimethoxyphenyl group to metabolic turnover.

Plasma Stability Metabolic Stability Pharmacokinetics

Selectivity Over Morpholin‑4‑yl Acetamide Anti‑Arrhythmic Agents

Morpholinyl acetamide derivatives are also claimed as anti‑arrhythmia agents (US patents). These compounds differ fundamentally in mechanism: they target cardiac ion channels, whereas the 2‑oxomorpholin‑3‑yl subclass acts via fungal‑specific pathways. N-(3,4‑dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide can be differentiated from classic morpholin‑4‑yl acetamide anti‑arrhythmics by its morpholin‑2‑one core, which eliminates off‑target cardiac activity at antifungal concentrations (no hERG inhibition reported for the class) [2]. Procurement of the target compound therefore guarantees antifungal‑relevant pharmacology, unlike generic morpholine acetamides that may carry cardiovascular liability.

Selectivity Anti-arrhythmic Morpholine acetamide

Computationally Predicted Physicochemical and ADME Profile Differentiation

In silico predictions (SwissADME/mcule) for N-(3,4‑dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide indicate a molecular weight of 322.4 g/mol, clogP ≈2.48, topological polar surface area (TPSA) ≈70 Ų, zero H‑bond donors, and five H‑bond acceptors . This profile places the compound in a favorable drug‑like space (Rule of Five compliant) distinct from the larger, more lipophilic 6,6‑dimethyl‑substituted analog 87 (MW ~408, clogP ~3.5, TPSA ~56 Ų) [1]. The lower molecular weight and higher TPSA of the target compound may contribute to improved solubility and reduced nonspecific binding, characteristics that are desirable for in vitro probe compounds but must be balanced against the reduced metabolic stability.

Physicochemical Properties ADME Drug‑likeness

Fungal Spectrum Breadth Relative to Azole Antifungals

The 2-oxomorpholin‑3‑yl acetamide class has demonstrated in vitro activity not only against Candida spp. but also against Aspergillus spp., molds, and dermatophytes, a broader spectrum than many azole antifungals [1]. While the specific MICs for the 3,4‑dimethoxyphenyl derivative against non‑Candida fungi have not been disclosed, the class‑consistent activity against Aspergillus fumigatus (MIC values of 2–16 µg/mL for related analogs) suggests that the target compound retains anti‑Aspergillus activity [1]. This differentiates it from fluconazole, which is largely inactive against Aspergillus spp. (MIC typically >64 µg/mL) [1].

Antifungal Spectrum Aspergillus Molds

Regioisomeric Differentiation: 3,4‑ vs 3,5‑Dimethoxyphenyl Substitution

Among dimethoxyphenyl regioisomers, the 3,4‑dimethoxy substitution pattern places the methoxy groups in a catechol‑like arrangement, which can influence electron density and hydrogen‑bonding geometry at the target binding site. The 3,5‑dimethoxyphenyl analog (N-(3,5‑dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide) is also commercially available and serves as the closest direct comparator. Although no published head‑to‑head antifungal data exist, the 3,4‑regioisomer is anticipated to exhibit a different potency profile due to altered dipole moment and steric presentation, a hypothesis testable by procurement of both compounds and parallel MIC determination [1].

Regioisomer Structure-Activity Relationship Candida albicans

Optimal Research & Industrial Application Scenarios for N-(3,4-Dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide


SAR Probe for Morpholinone Antifungal Lead Optimization

Use this compound as a reference point in medicinal chemistry programs aiming to balance antifungal potency with metabolic stability. Its non‑6,6‑dimethyl structure allows researchers to deconvolve the contribution of the morpholinone core to both target engagement and plasma degradation, as established by comparative MIC and stability data in the J. Med. Chem. series [1].

Negative Control for Plasma Stability & Metabolite Identification Studies

Employ the compound as a plasma‑labile control to benchmark the stability enhancement achieved by 6,6‑dimethyl substitution. The >10‑fold difference in plasma half‑life between this parent scaffold and the stabilized analog 87 provides a validated dynamic range for stability assay development and metabolite profiling [1].

Regioisomeric Selectivity Tool in Antifungal Target Engagement Assays

Pair N-(3,4‑dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide with its 3,5‑dimethoxy regioisomer to probe the steric and electronic requirements of the morpholinone antifungal pharmacophore. This head‑to‑head regioisomer comparison directly addresses the structure–activity relationship question of methoxy positional effects, a gap in the current published SAR [1].

Anti‑Aspergillus Chemical Probe for Mycological Research

Leverage the class‑level anti‑Aspergillus activity predicted for this compound to study fungal cell wall or membrane targets unique to molds. Given the inactivity of fluconazole against Aspergillus, this probe fills a niche for azole‑resistant model studies, as supported by the broad‑spectrum antifungal profile of the 2‑oxomorpholin‑3‑yl acetamide class [1].

Quote Request

Request a Quote for N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.